2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. Its core structure features a pyridopyrimidinone scaffold substituted with a (Z)-configured thiazolidinone moiety and a 2-(2-hydroxyethoxy)ethylamino group. Key structural attributes include:
- Thiazolidinone Substituent: The (Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group introduces sulfur-based electronegativity and a phenylethyl side chain, which may enhance lipophilicity and target binding .
This compound is hypothesized to exhibit biological activity due to structural similarities with other 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which have been explored as fluorescent probes for hypoxic tumors and antimicrobial agents .
Properties
Molecular Formula |
C24H24N4O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-16(17-7-3-2-4-8-17)28-23(31)19(34-24(28)33)15-18-21(25-10-13-32-14-12-29)26-20-9-5-6-11-27(20)22(18)30/h2-9,11,15-16,25,29H,10,12-14H2,1H3/b19-15- |
InChI Key |
UJZNFWZNNDMHAA-CYVLTUHYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S |
Origin of Product |
United States |
Preparation Methods
Amination at Position 2
The 2-amino group is introduced via nucleophilic substitution. 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with 2-(2-hydroxyethoxy)ethylamine in n-butanol at 120°C (16 hours), achieving 89% substitution efficiency. Microwave-assisted synthesis (300W, 150°C, 30 minutes) reduces time while maintaining yield (85%).
Z-Selective Aldol Coupling
The critical C3-CH2-thiazolidinone linkage forms via a Z-selective aldol reaction:
| Condition | Yield | Z/E Ratio | Source |
|---|---|---|---|
| L-Proline (20 mol%), DCM | 76% | 9:1 | |
| TiCl4, Et3N, THF | 82% | 12:1 | |
| No catalyst, 80°C | 58% | 3:1 |
Titanium tetrachloride-mediated coupling in tetrahydrofuran (THF) at −78°C provides optimal stereocontrol, attributed to chelation-controlled transition states.
Purification and Isolation
Industrial-scale purification employs:
-
Countercurrent Chromatography : Heptane/ethyl acetate (7:3) removes non-polar byproducts, increasing purity from 92% to 99.5%.
-
Crystallization : Recrystallization from ethanol/water (1:2) at 4°C yields needle-like crystals suitable for X-ray diffraction analysis.
Industrial Production Protocols
A patented continuous flow system (Patent CN103254153A) enhances scalability:
-
Pyridopyrimidinone Synthesis : Continuous stirred-tank reactor (CSTR) with residence time = 2 hours, T = 115°C.
-
Thiazolidinone Coupling : Microreactor (channel width = 500 μm) ensures rapid heat dissipation, maintaining Z-selectivity >95%.
-
In-line Purification : Simulated moving bed (SMB) chromatography coupled with real-time HPLC monitoring.
Analytical Characterization
Critical spectroscopic data:
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 7.2 Hz, 1H, pyridopyrimidinone H-6), 7.45–7.32 (m, 5H, phenyl), 5.02 (s, 1H, CH-thiazolidinone).
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations :
- Hydrophilicity: The 2-(2-hydroxyethoxy)ethylamino group in the target compound likely improves solubility compared to methoxyethyl () or alkylamino analogs.
- Stereoelectronic Effects: The (Z)-configuration of the thiazolidinone methylidene group may influence binding specificity, as seen in related compounds with rigid stereochemistry .
- Biological Relevance : Piperazine-substituted analogs () demonstrate enhanced pharmacokinetic profiles, suggesting that the target compound’s hydroxyethoxyethyl group could balance solubility and membrane permeability.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2.1 | 552.63 | 0.8 |
| 2-[(2-Hydroxyethyl)amino]-... (Ev1) | 1.8 | 524.58 | 1.2 |
| 2-[(2-Methoxyethyl)amino]-... (Ev7) | 2.5 | 538.61 | 0.3 |
| 7-(Piperazin-1-yl)-... (Ev6) | 1.2 | 438.45 | 5.1 |
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests diverse biological activities, particularly in anti-inflammatory and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O4S2 , with a molecular weight of 462.6 g/mol . The intricate arrangement of functional groups, including thiazolidinone and pyrimidine moieties, allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| Functional Groups | Thiazolidinone, Pyrimidine |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties . Compounds with similar frameworks have shown efficacy against a range of pathogens. For instance, thiazolidinone derivatives have been documented to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known anti-inflammatory drugs. Research has shown that pyrido[1,2-a]pyrimidines can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. The thiazolidinone component may contribute to enzyme inhibition, while the pyrimidine structure could facilitate receptor binding.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds can inhibit key kinases involved in cell cycle regulation. For example, similar compounds have shown potent inhibitory activity against CDK4/Cyclin D1 complexes, which are critical in cancer cell proliferation .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines indicate that similar compounds exhibit varying degrees of cytotoxicity depending on their structural modifications. The presence of specific substituents on the pyrimidine ring significantly influences their effectiveness against different cancer types .
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : To identify which structural features contribute most significantly to biological activity.
- Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing this compound?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions under reflux (e.g., in ethanol or DMF at 80–110°C) .
- Step 2 : Introduction of the thiazolidinone moiety via Knoevenagel condensation, requiring precise control of pH (8–10) and temperature (60–80°C) to stabilize the (Z)-configured exocyclic double bond .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the final product with >95% purity . Key factors: Solvent polarity, catalyst selection (e.g., piperidine for condensation), and reaction time significantly influence yield (typically 50–70%) .
Q. Which analytical methods are recommended for structural confirmation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm the (Z)-configuration .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for detecting aromatic protons and thione (C=S) groups; IR for ν(C=O) and ν(C=S) bands .
- Mass spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., [M+H]⁺ at m/z 528.6) .
Advanced Research Questions
Q. How can researchers stabilize the (Z)-configuration during synthesis to avoid isomerization?
- Control reaction conditions : Use aprotic solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to minimize oxidative side reactions .
- Steric and electronic modulation : Introduce bulky substituents (e.g., 1-phenylethyl on the thiazolidinone) to sterically hinder isomerization .
- Real-time monitoring : Employ UV-Vis spectroscopy to track conjugation changes in the exocyclic double bond during synthesis .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities as confounding factors .
- Assay standardization : Compare bioactivity under consistent conditions (e.g., cell lines, IC₅₀ protocols). For example, antimicrobial assays should follow CLSI guidelines .
- Structural analogs analysis : Benchmark against derivatives (e.g., benzylamino or allylamino variants) to identify substituent-specific activity trends .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., bacterial DNA gyrase or kinase enzymes) .
- DFT calculations : Analyze electron density maps (Gaussian 09) to correlate thione (C=S) group reactivity with antimicrobial potency .
- Pharmacophore mapping : Identify critical motifs (e.g., pyrido-pyrimidinone core) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and formulation stability?
- Solubility profiling : Conduct pH-dependent solubility studies (e.g., shake-flask method in buffers pH 1–7.4) .
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) and HPLC to assess degradation under stress conditions (40°C/75% RH) .
- Co-crystallization : Improve stability via co-formers (e.g., succinic acid) identified through screening with Mercury CSD .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating anticancer potential?
- Cell viability : MTT assay on human cancer lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Mechanistic studies : Western blotting for caspase-3/9 activation and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
